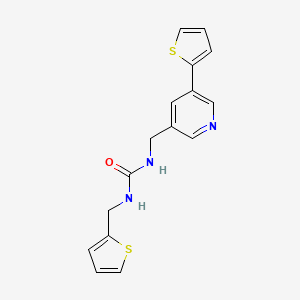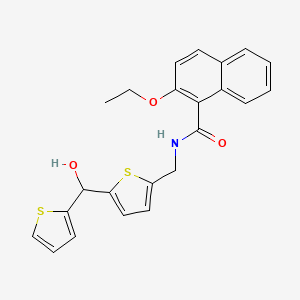![molecular formula C21H25N3O2 B2660690 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide CAS No. 503561-72-6](/img/structure/B2660690.png)
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide, commonly known as "DMCC" is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of cyclohexylpyridinecarboxamide derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of DMCC is not fully understood. However, it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the transmission of pain signals in the body. By blocking this channel, DMCC is believed to reduce pain and inflammation.
Biochemical and Physiological Effects:
DMCC has been shown to reduce pain and inflammation in animal models. It has also been shown to have a low toxicity profile and does not produce significant adverse effects. DMCC has been shown to have a long half-life in the body, which makes it a promising candidate for the development of long-acting analgesic agents.
Avantages Et Limitations Des Expériences En Laboratoire
DMCC has several advantages when used in laboratory experiments. It is highly selective for the TRPV1 channel, which makes it a useful tool for studying the role of this channel in pain and inflammation. DMCC is also stable and can be easily synthesized in large quantities. However, one limitation of DMCC is that it may not accurately reflect the complexity of pain and inflammation in humans. Therefore, further studies are needed to determine its efficacy in human models.
Orientations Futures
There are several future directions for the study of DMCC. One area of research is the development of DMCC-based analgesic agents for the treatment of chronic pain. Another area of research is the study of the pharmacokinetics and pharmacodynamics of DMCC in humans. Additionally, the use of DMCC in the treatment of other conditions, such as cancer-related pain, is an area of active research. Finally, the development of new synthetic methods for DMCC may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, DMCC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMCC involves the reaction between 2,6-dimethylphenyl isocyanate and cyclohexylamine in the presence of pyridine-3-carboxylic acid. DMCC has been extensively studied for its potential applications as a pharmaceutical agent, and it has been shown to exhibit potent analgesic and anti-inflammatory properties in animal models. Further research is needed to determine its efficacy in human models and to develop new synthetic methods for DMCC.
Méthodes De Synthèse
The synthesis of DMCC involves the reaction between 2,6-dimethylphenyl isocyanate and cyclohexylamine in the presence of pyridine-3-carboxylic acid. This reaction results in the formation of DMCC as a white crystalline solid. The synthesis method of DMCC has been optimized over the years to achieve higher yields and purity.
Applications De Recherche Scientifique
DMCC has been extensively studied for its potential applications as a pharmaceutical agent. It has been shown to exhibit potent analgesic and anti-inflammatory properties in animal models. DMCC has also been studied for its potential use in the treatment of neuropathic pain and cancer-related pain.
Propriétés
IUPAC Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-8-6-9-16(2)18(15)23-20(26)21(11-4-3-5-12-21)24-19(25)17-10-7-13-22-14-17/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXKKWWAHQDSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2660613.png)
![N-[1-[1-(4-Chlorophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2660614.png)
![(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B2660616.png)
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2660617.png)

![7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660619.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2660620.png)
![3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2660621.png)


